What is the structure of 5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione?
What is the structure of 5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione?
An In-depth Technical Guide to the Structure and Properties of 5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione
Foreword
As a Senior Application Scientist, my focus extends beyond mere data points to the underlying principles that govern molecular behavior. This guide is crafted for fellow researchers, scientists, and professionals in drug development who require a deep and practical understanding of 5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione. We will dissect its structure not as a static entity, but as a dynamic framework, exploring its synthesis, conformational possibilities, and electronic nature. The methodologies and interpretations presented herein are grounded in established chemical principles and supported by data from closely related structural analogs, providing a robust framework for hypothesis-driven research and development. This document is designed to be a self-validating system of information, where the logic behind each structural feature and potential reaction is thoroughly explained, empowering you to leverage this fascinating heterocyclic scaffold in your own work.
Core Molecular Structure and Nomenclature
5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound featuring a six-membered dihydropyrazine ring with two methyl groups and two ketone functionalities. This structure is a scaffold of significant interest due to the prevalence of the pyrazine ring in medicinal chemistry and the reactive potential of the dione and enamine-like moieties.[1]
Systematic Identification:
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IUPAC Name: 5,6-dimethyl-1,4-dihydropyrazine-2,3-dione
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Molecular Formula: C₆H₈N₂O₂[2]
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Molecular Weight: 140.14 g/mol
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CAS Number: 32493-62-2[3]
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SMILES: CC1=C(NC(=O)C(=O)N1)C[2]
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InChI Key: JNUHHWNIVGUCRU-UHFFFAOYSA-N[2]
The fundamental structure consists of a 1,4-dihydropyrazine core, which imparts a non-aromatic character to the ring. The two carbonyl groups at positions 2 and 3, adjacent to the ring nitrogens, create a cyclic diamide (a derivative of a piperazine-2,3-dione). The double bond between C5 and C6 is substituted with two methyl groups, which are crucial for its identity and can influence its electronic properties and steric interactions.
Caption: 2D structure of 5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione.
Synthesis and Mechanistic Rationale
The most direct and logical synthetic pathway to this class of compounds is through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For the title compound, this involves the reaction between an oxalic acid derivative (the 1,2-dicarbonyl component) and 2,3-diamino-2-butene (the 1,2-diamine component).
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Objective: To synthesize 5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione via condensation.
Materials:
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2,3-Diamino-2-butene (1.0 eq)
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Diethyl oxalate (1.0 eq)
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Ethanol (anhydrous, as solvent)
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Glacial acetic acid (catalytic amount)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diamino-2-butene in anhydrous ethanol.
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Reagent Addition: To this solution, add diethyl oxalate. Following this, add a catalytic amount of glacial acetic acid. The acid serves to protonate the carbonyl oxygen of the oxalate, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The elevated temperature is necessary to overcome the activation energy for both the initial condensation and the subsequent cyclization and dehydration steps. Progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to have low solubility in ethanol and may precipitate.
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Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and soluble impurities.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
Trustworthiness of Protocol: This protocol is based on well-established methods for the synthesis of pyrazinones and related heterocyclic systems.[4] The condensation of diamines with dicarbonyls is a fundamental and reliable reaction in organic synthesis. The choice of a catalytic acid is standard practice to accelerate amide formation.
Structural Elucidation: Spectroscopic and Conformational Analysis
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic signatures for 5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione. These predictions are based on standard chemical shift and frequency ranges for the functional groups present and data from related dihydropyrazine and dihydropyridine derivatives.[5][6]
| Spectroscopic Method | Feature | Predicted Chemical Shift / Frequency | Rationale and Commentary |
| ¹H NMR | N-H Protons | δ 8.0 - 9.5 ppm (broad singlet) | The protons are on amide nitrogens, leading to a downfield shift. Broadening is expected due to quadrupole effects of the nitrogen and potential proton exchange. |
| C-H (Methyl) | δ 2.0 - 2.5 ppm (singlet) | Protons on methyl groups attached to an sp²-hybridized carbon. They will appear as a singlet as there are no adjacent protons to couple with. | |
| ¹³C NMR | C=O (Carbonyl) | δ 155 - 165 ppm | Typical chemical shift for amide carbonyl carbons within a cyclic system. |
| C=C (Olefinic) | δ 125 - 135 ppm | Chemical shift for sp² carbons in the double bond (C5 and C6). | |
| C-CH₃ (Methyl) | δ 15 - 25 ppm | Standard chemical shift for methyl carbons attached to an sp² carbon. | |
| IR Spectroscopy | N-H Stretch | 3200 - 3300 cm⁻¹ (broad) | Characteristic stretching frequency for N-H bonds in amides, often broadened by hydrogen bonding in the solid state. |
| C=O Stretch | 1680 - 1720 cm⁻¹ (strong) | Strong absorption typical for cyclic amide (lactam) carbonyl groups. | |
| C=C Stretch | 1640 - 1680 cm⁻¹ | Stretching frequency for the endocyclic carbon-carbon double bond. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 140 | Corresponds to the molecular weight of the compound. |
Conformational Analysis and Tautomerism
The 1,4-dihydropyrazine ring is not planar. Due to the presence of sp³-hybridized nitrogen atoms and sp²-hybridized carbon atoms, the ring is expected to adopt a non-planar conformation to minimize steric strain. Studies on similar dihydropyrazine systems suggest a boat or half-chair conformation is likely.[7] The crystal structure of the related saturated compound, 1,4-dimethylpiperazine-2,3-dione, shows a half-chair conformation, lending support to a puckered ring system.[8]
A crucial aspect of the structure of 5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione is its potential for tautomerism. The molecule exists in equilibrium between its diketo form and various enol or imidol forms. This equilibrium is fundamental to its reactivity and potential biological interactions.
Caption: Tautomeric equilibria of the dihydropyrazine-dione core.
The diketo form is generally the most stable tautomer, but the presence of the enol and di-enol forms, even in small concentrations, can provide alternative reaction pathways. For instance, the hydroxyl groups of the enol tautomers can be targeted for alkylation or other electrophilic substitution reactions. The study of tautomerism is critical, as different tautomers can exhibit vastly different biological activities and binding affinities to protein targets.[9][10]
Potential Applications in Drug Discovery
The 1,4-dihydropyrazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[11] This makes its derivatives, including 5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione, attractive starting points for drug discovery programs.
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Scaffold for Library Synthesis: The N-H groups of the dione are suitable sites for substitution, allowing for the creation of a diverse library of N,N'-disubstituted derivatives. This is a common strategy in drug development to explore the structure-activity relationship (SAR).
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Bioisostere for Other Heterocycles: The dihydropyrazine-dione core can act as a bioisostere for other cyclic structures found in known drugs, potentially leading to compounds with improved pharmacokinetic or pharmacodynamic properties.
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Inspiration from Related Compounds: Fused 1,4-dihydropyridine derivatives are well-known as potent calcium channel blockers used to treat hypertension.[12][13] More recently, related structures like 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been investigated as covalent inhibitors of KRAS, a key oncogene, highlighting the potential of this chemical class in oncology.[8] 5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione provides a core that can be elaborated to target similar protein families.
Conclusion
5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione is a molecule defined by the interplay of its non-planar dihydropyrazine core, the electronic influence of its dual amide functionalities, and the potential for rich tautomeric chemistry. While detailed experimental data for this specific compound is sparse in the literature, a robust understanding of its structure and reactivity can be constructed from fundamental principles and analysis of its close analogs. Its straightforward synthesis and the modifiable nature of its core make it a valuable building block for medicinal chemists and materials scientists. This guide provides the foundational knowledge and technical rationale necessary to confidently incorporate this versatile scaffold into advanced research and development projects.
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